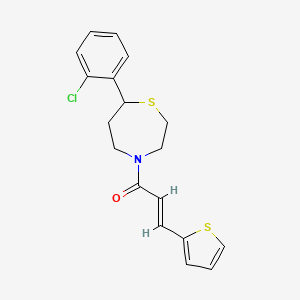

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

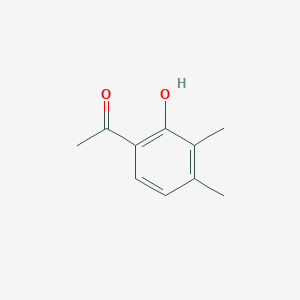

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazole ring, followed by the formation of the other rings . The structures of these compounds are usually confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds is typically established by NMR and MS analysis . The presence of multiple rings and functional groups in the molecule suggests that it may have a complex three-dimensional structure.Applications De Recherche Scientifique

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Specifically, compounds derived from this scaffold have been tested against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Moreover, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones .

Antimicrobial Properties

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, play a crucial role in antimicrobial research. These derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis strain H37Rv. Their versatile pharmacological profile makes them valuable candidates for combating infectious diseases .

Antiviral Applications

The 1,2,4-triazole ring system has been investigated for its antiviral potential. Compounds derived from this scaffold have demonstrated activity against influenza A, herpes simplex virus type 1 (HSV-1), and replication of hepatitis C virus (HCV). Their ability to form hydrogen bonds with viral targets contributes to their efficacy .

Antioxidant Activity

While not extensively studied, some 1,2,4-triazole derivatives exhibit antioxidant properties. These compounds may play a role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further research is needed to explore this aspect fully .

Agonists and Antagonists

Beyond their direct effects on cancer and infectious diseases, 1,2,4-triazole derivatives have been investigated as agonists and antagonists for various receptors. Examples include monoacylglycerol lipase antagonists, sphingosine-1-phosphate receptor modulators, and inhibitors of stearoyl-coenzyme delta-9. These compounds have potential applications in diverse therapeutic areas .

Other Biological Activities

Research is ongoing to explore additional biological activities associated with 1,2,4-triazole derivatives. These include interactions with enzymes, receptors, and cellular pathways. As our understanding grows, we may uncover novel applications in fields such as neurology, immunology, and metabolic disorders.

Propriétés

IUPAC Name |

pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVWLPMXPOGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)